4-((4-Cloropirimidin-2-il)amino)benzonitrilo

Descripción general

Descripción

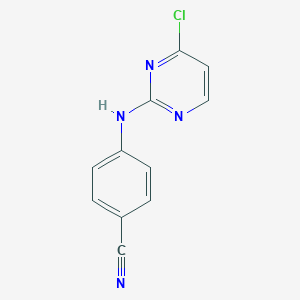

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is an organic compound with the molecular formula C11H7ClN4. It is a significant intermediate in the synthesis of various pharmaceutical agents, particularly those targeting viral replication mechanisms. This compound is known for its role in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors .

Aplicaciones Científicas De Investigación

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile has diverse applications in scientific research:

Mecanismo De Acción

Target of Action

It is used in the preparation of 2-naphthyl substituted diarylpyrimidines (dapy) analogues . DAPY analogues are known to inhibit the reverse transcriptase enzyme, which is crucial for the replication of retroviruses .

Mode of Action

Given its use in the synthesis of dapy analogues, it can be inferred that it may interact with its targets (such as the reverse transcriptase enzyme) to inhibit their function .

Biochemical Pathways

If it indeed acts as an inhibitor of the reverse transcriptase enzyme like its dapy analogues, it would affect the replication pathway of retroviruses .

Pharmacokinetics

Some physical and chemical properties of the compound are known :

- Melting point : 210 °C (dec.)

- Boiling point : 441.0±51.0 °C (Predicted)

- Density : 1.39±0.1 g/cm3 (Predicted)

- Solubility : Methanol

These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

If it acts similarly to its dapy analogues, it could potentially inhibit the replication of retroviruses by blocking the action of the reverse transcriptase enzyme .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile typically involves a multi-step process:

Reaction of 4-chloropyrimidine with benzonitrile: This step involves the nucleophilic substitution reaction where 4-chloropyrimidine reacts with benzonitrile to form 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

Optimization using microwave-promoted methods: Recent advancements have introduced microwave-promoted methods to enhance the efficiency of the synthesis, reducing reaction time and improving yield.

Industrial Production Methods

Industrial production methods focus on optimizing the reaction conditions to achieve higher yields and purity. The use of less toxic organic reagents and low boiling solvents has been emphasized to make the process more environmentally friendly and cost-effective .

Análisis De Reacciones Químicas

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: This reaction is crucial in the synthesis of rilpivirine, where the compound reacts with (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride in acetonitrile under reflux conditions.

Oxidation and reduction: While specific details on oxidation and reduction reactions are limited, the presence of functional groups like chloropyrimidinyl and benzonitrile suggests potential for such reactions under appropriate conditions.

Comparación Con Compuestos Similares

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is compared with other similar compounds, such as:

Etravirine: Another diarylpyrimidine derivative used as an HIV-1 reverse transcriptase inhibitor.

2-naphthyl substituted diarylpyrimidines: These compounds have been modified to improve interactions with the reverse transcriptase enzyme.

The uniqueness of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile lies in its specific structure, which allows for effective inhibition of the HIV-1 reverse transcriptase enzyme, making it a valuable intermediate in antiviral drug development .

Actividad Biológica

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

The chemical structure of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile can be represented as follows:

This compound is synthesized through a multi-step process, often involving reactions with thiouracil derivatives and subsequent coupling reactions to introduce various substituents that enhance its biological activity .

Antiviral Properties

One of the most significant areas of research surrounding 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is its activity against HIV. Studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on HIV-1, particularly against strains resistant to standard treatments. For instance, a derivative showed an EC50 value of 0.027 µM against wild-type HIV-1, indicating strong antiviral potency .

Table 1: Antiviral Activity of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile Derivatives

| Compound | EC50 (µM) | Selectivity Index (SI) | Notes |

|---|---|---|---|

| Compound 10p | 0.027 | 1361 | Best activity against WT HIV-1 |

| Compound 10c | 0.183 | Not specified | Better than marketed drug ETR |

These findings suggest that structural modifications can significantly enhance the antiviral efficacy of the compound.

The mechanism by which 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile exerts its antiviral effects involves binding to the non-nucleoside reverse transcriptase binding pocket (NNIBP) of HIV-1. Molecular docking studies indicate that the compound forms critical hydrogen bonds and hydrophobic interactions within this pocket, essential for inhibiting viral replication .

Study on Antiviral Efficacy

In a recent study published in MDPI, researchers evaluated a series of pyrimidine derivatives, including 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, for their ability to inhibit HIV replication. The study highlighted that the introduction of electron-withdrawing groups like cyano and chloro significantly improved antiviral activity compared to electron-donating groups . The selectivity index was also noted to be higher than that of existing treatments, indicating a favorable safety profile.

Toxicological Assessment

Toxicological studies have also been conducted to assess the safety profile of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile. In rodent models, high doses resulted in changes in hematological parameters and organ weights but did not lead to significant mortality. These findings suggest that while the compound exhibits potent biological activity, careful consideration of dosage is necessary for therapeutic applications .

Propiedades

IUPAC Name |

4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4/c12-10-5-6-14-11(16-10)15-9-3-1-8(7-13)2-4-9/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCHAADSAYQDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458374 | |

| Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244768-32-9 | |

| Record name | 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244768-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244768329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile in pharmaceutical research?

A: 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a crucial building block in the synthesis of diarylpyrimidine derivatives, particularly those exhibiting activity as HIV-1 reverse transcriptase inhibitors []. One prominent example is Rilpivirine, a medication used in the management of HIV infection [, ].

Q2: Are there efficient synthetic routes available for producing 4-((4-chloropyrimidin-2-yl)amino)benzonitrile?

A: Yes, research has led to the development of streamlined synthetic approaches for this compound. One such method involves a three-step process starting from 2-thiouracil. This process involves methylation, reaction with para-aminobenzonitrile, and finally chlorination with phosphorus oxychloride. This route has demonstrated a total yield of 40.4% []. Another approach utilizes 1-(4-cyanophenyl)guanidine hydrochloride and ethyl 3-oxopropanoate to construct the pyrimidine ring, followed by chlorination to yield the target compound [].

Q3: What analytical techniques are commonly employed to characterize and quantify 4-((4-chloropyrimidin-2-yl)amino)benzonitrile?

A: Proton nuclear magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy are instrumental in confirming the structure of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile []. These techniques provide detailed information about the compound's hydrogen and carbon framework, respectively, ensuring its identity and purity. Additionally, high-performance liquid chromatography (HPLC) methods are employed, particularly in the analysis of Rilpivirine and its related impurities, including 4-((4-chloropyrimidin-2-yl)amino)benzonitrile [].

Q4: Have any impurities been identified during the synthesis of Rilpivirine that involve 4-((4-chloropyrimidin-2-yl)amino)benzonitrile?

A: Yes, several impurities related to Rilpivirine have been identified, and some are structurally related to 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. These impurities, characterized using techniques like HPLC, highlight the importance of robust synthetic procedures and rigorous quality control in pharmaceutical development [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.